molecular formula C10H7BrFN B1529477 4-Bromo-6-fluoro-8-methylquinoline CAS No. 1378255-46-9

4-Bromo-6-fluoro-8-methylquinoline

Cat. No. B1529477
M. Wt: 240.07 g/mol
InChI Key: WDVHQDJBYWFIPC-UHFFFAOYSA-N
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Description

“4-Bromo-6-fluoro-8-methylquinoline” is a chemical compound with the molecular formula C10H7BrFN . It is a member of the quinoline family, which are nitrogen-containing heterocycles . This compound is used as a building block in the synthesis of various complex molecules .


Synthesis Analysis

The synthesis of quinoline derivatives, including “4-Bromo-6-fluoro-8-methylquinoline”, can be achieved through various methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Metal nanoparticle-catalyzed reactions also serve as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .


Molecular Structure Analysis

The molecular structure of “4-Bromo-6-fluoro-8-methylquinoline” consists of a quinoline core, which is a heterocyclic compound containing a benzene ring fused to a pyridine ring. The molecule has a bromine atom at the 4th position, a fluorine atom at the 6th position, and a methyl group at the 8th position .


Chemical Reactions Analysis

Quinoline derivatives, including “4-Bromo-6-fluoro-8-methylquinoline”, can undergo a variety of chemical reactions. These include nucleophilic substitution of fluorine atom, cross-coupling reactions, and synthesis on the basis of organometallic compounds . The specific reactions that “4-Bromo-6-fluoro-8-methylquinoline” can undergo would depend on the reaction conditions and the presence of other reactants.


Physical And Chemical Properties Analysis

“4-Bromo-6-fluoro-8-methylquinoline” has a molecular weight of 240.072 . It has a density of 1.6±0.1 g/cm3 . The boiling point is 304.4±37.0 °C at 760 mmHg . The exact mass is 238.974579 .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

4-Bromo-6-fluoro-8-methylquinoline serves as a versatile building block in organic synthesis. It is utilized in the Friedländer synthesis to construct quinoline derivatives via organosilane-promoted reactions, demonstrating the compound's utility in generating diverse heterocyclic structures (Ryabukhin et al., 2011). Additionally, it is a key intermediate in the Knorr synthesis for creating various quinolin-2(1H)-one derivatives, showcasing its significance in facilitating complex synthetic pathways (Wlodarczyk et al., 2011).

Biological Applications

Research on quinoline derivatives, including those related to 4-Bromo-6-fluoro-8-methylquinoline, highlights their potential in medicinal chemistry. Studies have identified these compounds as promising candidates for antibacterial and antifungal agents due to their broad-spectrum activity against various pathogenic strains (Abdel‐Wadood et al., 2014). Furthermore, derivatives of 8-hydroxyquinoline, closely related to the chemical structure of interest, have been investigated for their in vitro cytotoxicity against cancer cell lines, indicating their potential as therapeutic agents (Kotian et al., 2021).

Materials Science and Sensing Technologies

Compounds derived from 4-Bromo-6-fluoro-8-methylquinoline have been explored as fluorescent probes for biological applications. Their unique photophysical properties enable the detection of specific ions in biological systems, demonstrating the versatility of these compounds in developing sensitive diagnostic tools (Geddes et al., 2001).

Safety And Hazards

“4-Bromo-6-fluoro-8-methylquinoline” is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment, including gloves, safety glasses, and dust respirator when handling this compound . In case of accidental release, it should be mixed with sand or similar inert absorbent material, swept up, and kept in a tightly closed container for disposal .

properties

IUPAC Name

4-bromo-6-fluoro-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c1-6-4-7(12)5-8-9(11)2-3-13-10(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVHQDJBYWFIPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C(C=CN=C12)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-fluoro-8-methylquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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